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molecular formula C15H22O2 B563727 4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene CAS No. 61693-39-8

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene

Cat. No. B563727
M. Wt: 234.339
InChI Key: GNXFMTBIUUZXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011245

Procedure details

96 g of β-ionone are dissolved in 500 ml of isopropenyl acetate and treated with 0.6 g of p-toluenesulphonic acid monohydrate. The mixture is stirred at reflux temperature under an inert gas atmosphere for 24 hours. The excess isopropenyl acetate is distilled off from the mixture under a vacuum (temperature ≤50° ) and then the mixture is treated several times with hexane in order to liberate residual amounts of isopropenyl acetate and concentrated again. In this manner, there are obtained 108 g of brown-red 4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-2-acetoxy-but-2-ene (formula II; R = acetyl).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1/[CH:10]=[CH:11]/[C:12]([CH3:14])=[O:13].[OH2:15].[C:16]1([CH3:26])C=CC(S(O)(=O)=O)=CC=1>C(OC(C)=C)(=O)C>[CH3:1][C:2]1[C:3](=[CH:10][CH:11]=[C:12]([O:13][C:16](=[O:15])[CH3:26])[CH3:14])[C:4]([CH3:8])([CH3:9])[CH2:5][CH2:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OC(=C)C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under an inert gas atmosphere for 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
The excess isopropenyl acetate is distilled off from the mixture under a vacuum (temperature ≤50° )
ADDITION
Type
ADDITION
Details
the mixture is treated several times with hexane in order
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(CCC1)(C)C)=CC=C(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 14611.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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